molecular formula C7H9NO2 B1203790 2,4-Dihydroxybenzylamine CAS No. 63452-56-2

2,4-Dihydroxybenzylamine

Cat. No. B1203790
CAS RN: 63452-56-2
M. Wt: 139.15 g/mol
InChI Key: BJJYHNCUAZNAOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,4-Dihydroxybenzylamine involves various chemical strategies and methodologies. For instance, Harley-Mason and Waterfield (1963) detailed the synthesis and rearrangement of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its analogues through conventional methods, indicating the complexity and versatility in synthesizing dihydroxybenzylamine derivatives (Harley-Mason & Waterfield, 1963). Additionally, Gabriele et al. (2006) presented a novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization, showcasing advanced synthesis techniques for compounds with structural similarities to 2,4-Dihydroxybenzylamine (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to 2,4-Dihydroxybenzylamine has been a subject of extensive research. The solid-state structure of N,N-dibenzylhydroxylamine, for example, was determined by Mitzel et al. (1995) using single crystal X-ray diffraction, which highlighted the dimerization and hydrogen bond formation in the solid state, offering insights into the structural aspects of dihydroxybenzylamine derivatives (Mitzel et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving dihydroxybenzylamine derivatives reveal their reactivity and potential applications. Isowa and Kurita (1974) explored the synthesis of N-monoalkylated hydroxylamines, including N-benzylhydroxylamine, through reactions involving N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine, demonstrating the chemical versatility and reactivity of these compounds (Isowa & Kurita, 1974).

Scientific Research Applications

  • Summary of the Application : 2,4-Dihydroxybenzylamine (2,4-DHBA) is a unique and rapid inhibitor of glutathione reductase . The high intracellular level of glutathione is maintained, in part, by the important redox enzyme glutathione reductase . This report describes the properties of 2,4-DHBA as a new inhibitor of glutathione reductase .
  • Results or Outcomes : The drug interacted at two inhibitory sites as determined by a Hill-type plot analysis . 2,4-DHBA was shown to compete with the substrate oxidized glutathione, and the reducing agents, glutathione and dithioerythritol, were found to protect the enzyme from its inhibitory effect . These results suggest that the inhibition may entail a free radical effect at or near the active site . A structure-activity analysis with other meta-dihydroxybenzene derivatives revealed that the inhibition of glutathione reductase was unique to 2,4-dihydroxybenzylamine .

Safety And Hazards

2,4-DHBA is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required . It is advised to avoid breathing dust and to not ingest the compound .

properties

IUPAC Name

4-(aminomethyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJYHNCUAZNAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93777-56-1 (mesylate)
Record name 2,4-Dihydroxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70212875
Record name 2,4-Dihydroxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxybenzylamine

CAS RN

63452-56-2
Record name 2,4-Dihydroxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063452562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
GB FitzGerald, C Bauman, MS Hussoin… - Biochemical …, 1991 - Elsevier
The high intracellular level of glutathione is maintained, in part, by the important redox enzyme glutathione reductase. This report describes the properties of a new inhibitor of …
Number of citations: 33 www.sciencedirect.com
A Petran, C Filip, D Bogdan, C Zimmerer, S Beck… - Langmuir, 2023 - ACS Publications
Polydopamine (PDA) formed by oxidative polymerization of dopamine has attracted wide interest because of its unique properties, in particular its strong adhesion to almost all types of …
Number of citations: 2 pubs.acs.org
S Tiwari, M Wadhawan, S Yadav, S Rathaur - researchgate.net
The glutathione reductase (GR) and thioredoxin reductase (TrxR) are the major thiol-dependent redox system enzymes, playing a crucial role in the maintenance of cellular redox …
Number of citations: 0 www.researchgate.net
HS Baek, YD Hong, CS Lee, HS Rho, SS Shin… - Bioorganic & medicinal …, 2012 - Elsevier
A new series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety has been synthesized, and the depigmenting and tyrosinase inhibitory activities of the …
Number of citations: 33 www.sciencedirect.com
GS Marczak - 1994 - scholarworks.wmich.edu
A series of" chalcone" amides have been prepared. These amides are unique in the position of the substituted hydroxy and methoxy functional groups. Early approaches to the …
Number of citations: 0 scholarworks.wmich.edu
SS Yadav, E Srikanth, N Singh, S Rathaur - Parasitology international, 2013 - Elsevier
The glutathione reductase (GR) and thioredoxin reductase (TrxR) are important enzymes of the redox system that aid parasites to maintain an adequate intracellular redox environment. …
Number of citations: 25 www.sciencedirect.com
T Seefeldt, C Dwivedi, G Peitz, J Herman… - Journal of medicinal …, 2005 - ACS Publications
Glutathione reductase (GR) catalyzes the reduction of oxidized glutathione to reduced glutathione. The enzyme is an attractive target for the development of antimalarial agents, agents …
Number of citations: 19 pubs.acs.org
CS Lee, YH Joo, HS Baek, M Park… - Experimental …, 2016 - Wiley Online Library
Numerous medications are used to treat hyperpigmentation. However, several reports have indicated that repeated application of some agents, such as rhododendrol (RD), raspberry …
Number of citations: 26 onlinelibrary.wiley.com
M Siller, P Anzenbacher, E Anzenbacherova… - Drug metabolism and …, 2009 - ASPET
Olomoucine II is a cyclin-dependent kinase inhibitor and a potential antineoplastic agent because it can arrest animal cell cycles. This study examines its interactions with human liver …
Number of citations: 11 dmd.aspetjournals.org
ZG Li, Q Nie, CL Yang, Y Wang, ZH Zhou - … and Environmental Safety, 2018 - Elsevier
Methylglyoxal (MG) now is found to be an emerging signaling molecule. It can relieve the toxicity of cadmium (Cd), however its alleviating mechanism still remains unknown. In this study…
Number of citations: 26 www.sciencedirect.com

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